molecular formula C20H24N2O2 B2968182 3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide CAS No. 954046-19-6

3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide

Cat. No.: B2968182
CAS No.: 954046-19-6
M. Wt: 324.424
InChI Key: CBSBHEOUCHXYNJ-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 3-methyl group and a 2-(2-phenylmorpholino)ethyl group. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Mechanism of Action

The phenylmorpholine group in this compound is a common feature in many bioactive molecules, including some drugs. This group can interact with various types of proteins and receptors in the body, potentially influencing a variety of biological processes .

The exact mode of action, biochemical pathways involved, pharmacokinetics, and effects of this compound would depend on its specific interactions with its biological targets. These could be influenced by a variety of factors, including the compound’s chemical structure, the environment in which it is present, and the specific biological system it is interacting with .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the morpholine derivative. This can be achieved by reacting 2-phenylmorpholine with an appropriate alkylating agent under basic conditions. The resulting product is then coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or morpholine derivatives.

Scientific Research Applications

3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-phenylmorpholino)ethyl)benzamide
  • 3-methyl-N-(2-pyridyl)benzamide
  • 4-methyl-N-(4-methyl-2-pyridyl)benzamide

Uniqueness

3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methyl group and the 2-(2-phenylmorpholino)ethyl group enhances its stability and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-6-5-9-18(14-16)20(23)21-10-11-22-12-13-24-19(15-22)17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSBHEOUCHXYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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